2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride is an organic compound with a molecular formula of C11H16INO3·HCl. This compound is characterized by the presence of an iodo-substituted benzyl group, two methoxy groups, and an ethanolamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps:
Iodination: The starting material, 4,5-dimethoxybenzyl alcohol, undergoes iodination using iodine and a suitable oxidizing agent.
Amination: The iodinated product is then reacted with ethanolamine under basic conditions to form the desired compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of 4,5-dimethoxybenzylamine.
Substitution: The iodo group can be substituted with other nucleophiles, such as thiols or amines, to form diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4,5-dimethoxybenzylamine.
Substitution: Formation of various substituted benzylamine derivatives.
Scientific Research Applications
2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of the iodo group enhances its binding affinity and selectivity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethoxybenzylamine: Lacks the iodo group, resulting in different chemical properties and reactivity.
2-[(3-bromo-4,5-dimethoxybenzyl)amino]ethanol hydrochloride: Similar structure but with a bromo group instead of an iodo group.
2-[(3-chloro-4,5-dimethoxybenzyl)amino]ethanol hydrochloride: Contains a chloro group, leading to variations in reactivity and applications.
Uniqueness
The presence of the iodo group in 2-[(3-Iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(3-iodo-4,5-dimethoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO3.ClH/c1-15-10-6-8(7-13-3-4-14)5-9(12)11(10)16-2;/h5-6,13-14H,3-4,7H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIYRRIGFAQDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNCCO)I)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClINO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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